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Compound of Interest

Compound Name: JNJ-39758979

Cat. No.: B1673020 Get Quote

For researchers, scientists, and drug development professionals investigating the off-target

effects of JNJ-39758979, this technical support center provides troubleshooting guides and

frequently asked questions (FAQs). The development of JNJ-39758979, a potent and selective

histamine H4 receptor (H4R) antagonist, was discontinued due to observations of

agranulocytosis (a severe form of neutropenia), which is believed to be an off-target effect.[1][2]

This resource aims to guide researchers in their experimental approach to understanding and

investigating these potential off-target liabilities.

Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of JNJ-39758979?

JNJ-39758979 is a high-affinity H4R antagonist with a Ki of 12.5 nM for the human receptor.[3]

It exhibits over 80-fold selectivity for the H4R compared to other histamine receptors (H1, H2,

and H3).[3] Preclinical studies and a Phase 1 clinical trial initially indicated a good safety

profile.[3] However, a Phase 2a study in patients with atopic dermatitis revealed cases of

agranulocytosis, a serious adverse event, leading to the termination of the study.[1] This

hematological toxicity is considered a likely off-target effect.[1]

Q2: Has the specific off-target responsible for agranulocytosis been identified?

Based on publicly available information, the specific molecular off-target responsible for the

agranulocytosis observed with JNJ-39758979 has not been definitively identified. While its

selectivity has been profiled against a panel of other receptors and kinases, showing a
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generally clean profile, the underlying mechanism of the hematological toxicity remains to be

fully elucidated.

Q3: What were the key findings from the clinical trial where agranulocytosis was observed?

In a Phase 2a, randomized, double-blind, placebo-controlled study in Japanese adults with

moderate atopic dermatitis, two patients receiving 300 mg of JNJ-39758979 experienced

serious adverse events of neutropenia, leading to the premature discontinuation of the trial.[1]

Troubleshooting Guide for Investigating Off-Target
Effects
This guide provides a structured approach for researchers aiming to identify the potential off-

target liabilities of JNJ-39758979.

Problem 1: Unexplained cytotoxicity in a novel cell line
treated with JNJ-39758979.
Possible Cause: The cell line may express an unknown off-target of JNJ-39758979.

Troubleshooting Steps:

Confirm On-Target Activity:

Method: Perform a functional assay to confirm that the observed effect is not mediated by

the H4 receptor. For example, use a cell line that does not express H4R or use a specific

H4R agonist to see if it rescues the phenotype.

Broad Off-Target Screening:

Method: Utilize commercially available broad panel screening services (e.g., Eurofins

SafetyScreen, DiscoverX KINOMEscan) to test JNJ-39758979 against a wide range of

receptors, ion channels, transporters, and kinases.

Cellular Thermal Shift Assay (CETSA):
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Method: Perform CETSA coupled with mass spectrometry to identify proteins that are

stabilized by JNJ-39758979 binding in an unbiased manner within the intact cells.

Transcriptomic/Proteomic Analysis:

Method: Treat the cells with JNJ-39758979 and perform RNA-sequencing or quantitative

proteomics to identify pathways and molecular signatures that are perturbed. This can

provide clues about the affected off-target.

Problem 2: Investigating the potential for JNJ-39758979-
induced hematopoietic toxicity in vitro.
Possible Cause: Direct toxicity to hematopoietic stem and progenitor cells (HSPCs) or

interference with neutrophil maturation.

Troubleshooting Steps:

Colony-Forming Unit (CFU) Assays:

Method: Culture human or murine bone marrow-derived HSPCs in the presence of various

concentrations of JNJ-39758979 and assess the formation of different hematopoietic

colonies (e.g., CFU-GM for granulocyte-macrophage progenitors). A reduction in colony

formation would suggest a direct inhibitory effect.

Neutrophil Differentiation Assays:

Method: Use a suitable hematopoietic cell line (e.g., HL-60) that can be induced to

differentiate into neutrophils. Treat the cells with JNJ-39758979 during the differentiation

process and assess markers of mature neutrophils (e.g., CD11b expression,

myeloperoxidase activity).

Reactive Metabolite Trapping Assays:

Method: Given that JNJ-39758979 contains a 2-aminopyrimidine moiety, which can

potentially form reactive metabolites, conduct in vitro metabolism studies using human

liver microsomes in the presence of trapping agents like glutathione (GSH). Analyze for
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the formation of GSH adducts by LC-MS/MS to identify potential reactive intermediates

that could be responsible for toxicity.

Quantitative Data Summary
Parameter Species Value Reference

On-Target Affinity

Ki (H4R) Human 12.5 ± 2.6 nM [3]

Selectivity

Selectivity over other

Histamine Receptors
Human >80-fold [3]

Clinical Observation

Agranulocytosis Event Human
Observed at 300 mg

dose
[1]

Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay for
Hematopoietic Toxicity

Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) or murine bone

marrow cells.

Cell Plating: Plate 1 x 10^5 BMMCs in a methylcellulose-based medium (e.g., MethoCult™)

containing a cocktail of hematopoietic growth factors.

Drug Treatment: Add JNJ-39758979 at a range of concentrations (e.g., 0.1, 1, 10, 100 µM)

to the culture. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.

Colony Counting: After 14 days, score the number of different types of colonies (e.g., CFU-

GM, BFU-E, CFU-GEMM) under an inverted microscope.
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Data Analysis: Compare the number of colonies in the drug-treated groups to the vehicle

control to determine the inhibitory effect of JNJ-39758979.

Protocol 2: Reactive Metabolite Trapping with
Glutathione (GSH)

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5

mg/mL), NADPH regenerating system, and 1 mM GSH in phosphate buffer (pH 7.4).

Drug Incubation: Add JNJ-39758979 (e.g., 10 µM) to the reaction mixture and incubate at

37°C for 60 minutes.

Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.

Sample Preparation: Centrifuge the sample to pellet the protein. Collect the supernatant for

analysis.

LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer

coupled with liquid chromatography to detect potential GSH adducts of JNJ-39758979
metabolites.

Data Interpretation: The presence of masses corresponding to the parent drug plus the mass

of glutathione (minus a proton) would indicate the formation of a reactive metabolite.
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Caption: Simplified signaling pathway of the Histamine H4 Receptor (H4R).
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Caption: Experimental workflow for investigating the off-target effects of JNJ-39758979.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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